711389-S, also known by its chemical name N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide, is an organic compound classified primarily as an antiarrhythmic agent. It has gained attention due to its potential efficacy in treating cardiac arrhythmias, surpassing traditional medications like quinidine and disopyramide in certain studies. The compound is identified by the CAS number 94899-83-9 and is notable for its unique molecular structure and pharmacological properties.
711389-S is sourced from various chemical databases and research articles that document its synthesis, properties, and applications. It belongs to a class of compounds that modulate ion channels, particularly sodium channels, which are crucial in cardiac action potentials. Its classification as an antiarrhythmic agent indicates its therapeutic use in managing irregular heartbeats.
The synthesis of 711389-S involves several chemical reactions that typically include the following steps:
The specific synthetic routes can vary depending on the desired yield and purity of the final product.
The molecular formula of 711389-S is C₁₃H₁₃N₃O₃, with a molecular weight of approximately 235.25 g/mol. The compound features a furan ring fused with a phenolic group, contributing to its unique pharmacological properties.
This structure allows for interactions with various biological targets, particularly ion channels involved in cardiac function.
The primary chemical reactions involving 711389-S relate to its interaction with sodium channels. Studies have shown that it can effectively block these channels, which is critical for its antiarrhythmic activity.
The mechanism by which 711389-S exerts its antiarrhythmic effects involves:
711389-S exhibits several key physical and chemical properties:
These properties are crucial for understanding how the compound behaves in biological systems and during storage.
The primary application of 711389-S lies in its use as an antiarrhythmic agent. Its potential benefits include:
The 1980s marked a pivotal era in cardiovascular pharmacology, characterized by intensive efforts to develop novel antiarrhythmic agents targeting ventricular and supraventricular tachyarrhythmias. The Vaughan-Williams classification system—categorizing drugs into Classes I-IV based on their electrophysiological actions—dominated therapeutic development. Class I agents, sodium channel blockers, were subdivided into Ia (moderate Na⁺ channel dissociation kinetics), Ib (fast kinetics), and Ic (slow kinetics) based on their effects on conduction velocity and repolarization. During this period, 711389-S emerged as an investigational compound designed to address limitations of existing agents like quinidine and disopyramide, particularly their potent anticholinergic effects and proarrhythmic potential. Preclinical studies positioned 711389-S as a structurally unique candidate with modified receptor-binding properties, aiming to preserve efficacy while minimizing adverse autonomic effects [1] [6].
711389-S is pharmacologically classified as a Class Ia antiarrhythmic agent based on its electrophysiological profile. Experimental studies consistently demonstrate its primary action on cardiac sodium (Na⁺) channels:
Table 1: Antiarrhythmic Efficacy of 711389-S in Experimental Arrhythmia Models
Arrhythmia Model | Species | Effective Dose | Key Effects |
---|---|---|---|
Ouabain-induced VEs | Dogs | 1-3 mg/kg (IV) | ↓ Ventricular extrasystoles by 70-90% |
Aconitine-induced AF | Dogs | 1 mg/kg (IV) | Terminates atrial fibrillation |
Coronary ligation VEs | Dogs (oral) | 10-30 mg/kg | ↓ Ectopic beats by >80% |
Adrenaline-induced arrhythmia | Dogs | 1-3 mg/kg (IV) | Restores sinus rhythm within 2-5 minutes |
Despite comprehensive electrophysiological characterization, significant knowledge gaps persist regarding 711389-S:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7